vitamin B12

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

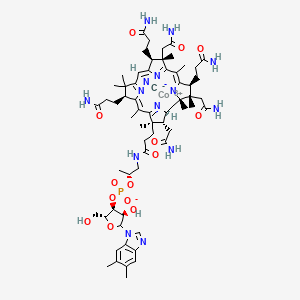

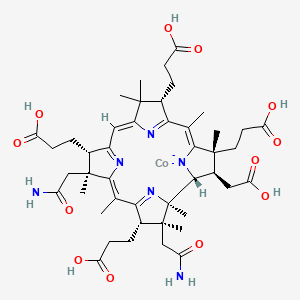

La vitamine B12 est une vitamine hydrosoluble qui appartient au groupe des vitamines B. Sa structure moléculaire présente un ion cobalt au centre d'un cycle corrine, qui est constitué de quatre anneaux pyrrole réduits liés pour former un seul macrocycle. Contrairement aux autres vitamines, la vitamine B12 est unique car elle contient un élément métallique, le cobalt. Elle se présente sous la forme d'une poudre cristalline rouge, inodore, soluble dans l'eau et faiblement soluble dans l'éthanol, l'acétone, le chloroforme et l'éther .

Méthodes De Préparation

Voies de synthèse :

Cyanocobalamine (CN-Cbl) : La forme la plus courante de vitamine B12, synthétisée par réaction de sels de cobalt avec des ions cyanure.

Hydroxocobalamine (OH-Cbl) : Préparée par hydrolyse de la CN-Cbl.

Méthylcobalamine (Me-Cbl) : Dérivée de la OH-Cbl par méthylation.

Adénosylcobalamine (Ado-Cbl) : Synthétisée en remplaçant le groupe cyanure dans la CN-Cbl par un fragment adénosine.

- Fermentation : Les micro-organismes (principalement les bactéries) produisent de la vitamine B12. Streptomyces griseus et Propionibacterium freudenreichii sont couramment utilisés.

- Purification : L'extraction, la chromatographie et la cristallisation permettent d'obtenir de la vitamine B12 pure.

Analyse Des Réactions Chimiques

La vitamine B12 participe à diverses réactions :

Clivage de la liaison cobalt-carbone : Essentiel pour son activité biologique.

Réactions de transfert de méthyle : La B12 agit comme coenzyme pour les enzymes impliquées dans la synthèse de la méthionine.

Synthèse de l'ADN : La B12 contribue à la synthèse des nucléotides.

Applications De Recherche Scientifique

Médecine : Utilisée pour traiter la carence en vitamine B12, l'anémie pernicieuse et les neuropathies.

Biochimie : Essentielle pour la synthèse de la méthionine et la réplication de l'ADN.

Industrie : Ajoutée à l'alimentation animale pour la santé du bétail.

5. Mécanisme d'action

Méthylcobalamine : Facilite la synthèse de la méthionine.

Adénosylcobalamine : Impliquée dans le métabolisme des acides aminés à chaîne ramifiée.

Synthèse de l'ADN : La B12 soutient la synthèse de la thymidine.

Mécanisme D'action

Methylcobalamin: Facilitates methionine synthesis.

Adenosylcobalamin: Involved in branched-chain amino acid metabolism.

DNA Synthesis: B12 supports thymidine synthesis.

Comparaison Avec Des Composés Similaires

La vitamine B12 se distingue par sa teneur en cobalt et son rôle unique dans la synthèse de l'ADN. Les composés similaires comprennent l'acide folique (B9) et d'autres vitamines B.

Propriétés

Formule moléculaire |

C63H88CoN14O14P |

|---|---|

Poids moléculaire |

1355.4 g/mol |

Nom IUPAC |

cobalt(3+);[(2R,3S,4R)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl] phosphate;cyanide |

InChI |

InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2/t31-,34-,35-,36-,37+,41-,52-,53-,56-,57?,59-,60+,61+,62+;;/m1../s1 |

Clé InChI |

FDJOLVPMNUYSCM-QJRSUKKJSA-L |

SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |

SMILES isomérique |

CC1=CC2=C(C=C1C)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]4([C@H]([C@@H]5[C@]6([C@@]([C@@H](/C(=C(/C7=N/C(=C\C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=O)N)/[C@H]([C@]7(C)CC(=O)N)CCC(=O)N)\C)/[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |

SMILES canonique |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

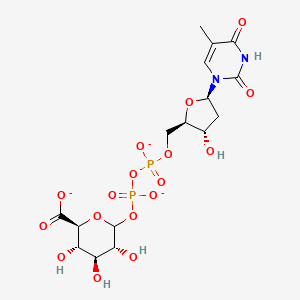

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Diamino-4,6-dimethyl-3-oxo-9-N-[(3R,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-1-N-[(3R,6S,7R,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide](/img/structure/B1256344.png)

![3-[(3R,3aR,5aS,6R,7Z,9aS,9bS)-7-hydroxyimino-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propan-1-ol](/img/structure/B1256351.png)